3-(2,4-Dimethylphenyl)phenol
Description
3-(2,4-Dimethylphenyl)phenol is a phenolic compound featuring a phenol ring substituted at the 3-position with a 2,4-dimethylphenyl group. This structural arrangement confers unique steric and electronic properties, distinguishing it from simpler methylphenols. For example, it serves as a precursor in the synthesis of isoindolinone derivatives, such as 3-(2,4-Dimethylphenyl)-isoindolin-1-one, which is used to prepare trifluoromethanesulfonate salts under mild conditions .
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-6-7-14(11(2)8-10)12-4-3-5-13(15)9-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYFFGLOVKIZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683433 | |
| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-85-8 | |
| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In industrial settings, the production of this compound may involve the alkylation of phenol with 2,4-dimethylbenzene under acidic conditions, followed by purification processes to isolate the desired product . This method is scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-(2,4-Dimethylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)phenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals. This compound may also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2,4-Dimethylphenol (CAS 105-67-9)
- Structure: Phenol with methyl groups at the 2- and 4-positions.
- Higher water solubility due to smaller substituents and lower steric hindrance. Applications: Used in resins, plasticizers, and as an intermediate in chemical synthesis. Listed in EPA reference materials for environmental monitoring .
- Analytical Methods: Detected via HPLC/UV in environmental samples, similar to other phenolic pollutants .
3,4-Dimethylphenol (CAS 95-65-8)
- Structure: Phenol with methyl groups at the 3- and 4-positions.
- Key Differences: Substitution pattern alters acidity (pKa ~10.2) compared to meta-substituted derivatives like 3-(2,4-Dimethylphenyl)phenol. Applications: Industrial use in antioxidants and specialty chemicals .
2,3-Diisopropyl-5-methylphenol (CAS 76138-68-6)
- Structure: Phenol with bulky isopropyl groups at 2- and 3-positions and a methyl group at 5-position.
- Key Differences: Steric hindrance significantly reduces reactivity in electrophilic substitutions. Applications: Potential use in high-performance polymers or stabilizers due to hindered phenolic structure .
4-(3-Methylhexan-3-yl)phenol (CAS 102570-52-5)
- Structure: Phenol substituted with a branched alkyl chain at the 4-position.
- Key Differences: Hydrophobic alkyl chain enhances lipid solubility, making it suitable for surfactant applications. Classified under alkylphenols, which are scrutinized for endocrine-disrupting effects .
Data Table: Structural and Functional Comparison
Research Findings and Functional Insights
- Synthetic Utility: this compound’s phenyl group enhances stability in intermediates for heterocyclic compounds like quinazolinones and isoindolinones, which are relevant in medicinal chemistry .
- Environmental and Toxicological Data: While 2,4-Dimethylphenol has established EPA monitoring protocols due to moderate toxicity (e.g., STORET codes for soil/water analysis), data on this compound are sparse. Its bulkier structure may reduce bioavailability compared to smaller alkylphenols.
- Spectroscopic Analysis: Derivatives of this compound can be characterized via NMR and MS, as demonstrated in studies on isoindole synthesis.
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